molecular formula C13H14Cl2O3S B2553141 [3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287301-05-5

[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2553141
CAS No.: 2287301-05-5
M. Wt: 321.21
InChI Key: ZXUPNKUGSGNIHR-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a bicyclic pentanyl group, a methanesulfonyl chloride group, and a chloro-methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions like the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It would contain a bicyclic pentanyl group, a methanesulfonyl chloride group, and a chloro-methoxyphenyl group .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the methanesulfonyl chloride group is typically very reactive and can undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have certain properties like molecular weight and InChI key .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3S/c1-18-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-19(15,16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUPNKUGSGNIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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